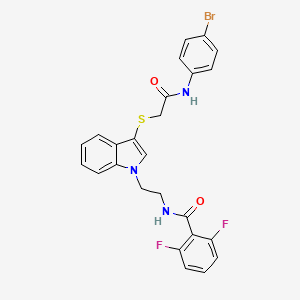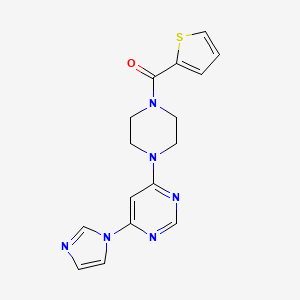![molecular formula C25H22ClNO B2381041 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one CAS No. 326903-19-9](/img/structure/B2381041.png)
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, commonly known as CDMT, is a synthetic compound that belongs to the class of acridine derivatives. CDMT has been of great interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemical research.
作用机制
The precise mechanism of action of CDMT is not fully understood. However, it is believed that CDMT exerts its biological effects by interacting with specific targets in cells. In cancer cells, CDMT has been shown to induce apoptosis by activating the caspase pathway. In dopamine receptor-expressing cells, CDMT has been shown to inhibit dopamine-induced cAMP accumulation. In acetylcholinesterase-expressing cells, CDMT has been shown to inhibit the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
CDMT has been shown to have a range of biochemical and physiological effects. In cancer cells, CDMT has been shown to induce cell cycle arrest and apoptosis. In dopamine receptor-expressing cells, CDMT has been shown to decrease cAMP accumulation and inhibit dopamine-induced signaling. In acetylcholinesterase-expressing cells, CDMT has been shown to inhibit acetylcholine hydrolysis and increase acetylcholine levels.
实验室实验的优点和局限性
CDMT has several advantages as a research tool. It is relatively easy to synthesize and is stable under a range of conditions. CDMT is also fluorescent, making it useful for imaging studies. However, CDMT also has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. CDMT can also be toxic to cells at high concentrations, which can limit its use in certain assays.
未来方向
There are several future directions for research on CDMT. In medicinal chemistry, further studies are needed to evaluate the anticancer and antimicrobial activities of CDMT. In pharmacology, further studies are needed to elucidate the mechanism of action of CDMT as a dopamine receptor antagonist and as an inhibitor of acetylcholinesterase. In biochemical research, further studies are needed to explore the use of CDMT as a fluorescent probe for protein-DNA interactions and as a ligand for DNA-binding studies.
合成方法
CDMT can be synthesized by reacting 4-chloroaniline with 2,3-dimethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain CDMT. The synthesis of CDMT is relatively straightforward and can be achieved in moderate to high yields.
科学研究应用
CDMT has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CDMT has been evaluated for its anticancer, antitumor, and antimicrobial activities. In pharmacology, CDMT has been investigated for its potential as a dopamine receptor antagonist and as an inhibitor of acetylcholinesterase. In biochemical research, CDMT has been used as a fluorescent probe to study protein-DNA interactions and as a ligand for DNA-binding studies.
属性
IUPAC Name |
12-(4-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDAMOQWZBCSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)

![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)
![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)
![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)


![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)
![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)
![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)